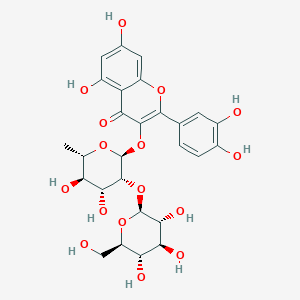
quercetin 3-O-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quercetin-3-O-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside, a flavonoid recently isolated from Kalanchoe prolifera, has been carried out via orthoester methodology . The title compound was prepared from 1,2-isopropylidene-3-O-(β-d-glucopyranosyl)-sn-glycerol according to a general procedure .Molecular Structure Analysis
The docking result of AcUGT26 showed that quercetin and UDP-rhamnose (UDPR) were located in the cleft of the AcUGT26 model, suggesting that AcUGT26 may contribute to the rhamnosylation of quercetin .Chemical Reactions Analysis
The synthesis of quercetin-3-O-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside has been carried out via orthoester methodology . The expected product was obtained after a flash chromatography .Physical And Chemical Properties Analysis
The title compound was obtained as an uncolored oil . The density is predicted to be 1.77±0.1 g/cm3 . The melting point is 126 ºC .Applications De Recherche Scientifique
Antioxidant Mechanism
Quercetin, including its glycoside forms like Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside, has powerful oxidative properties . It’s known for its antioxidant mechanism, which can improve physical and mental status and reduce viral infection .
Antibacterial Properties
Quercetin exhibits broad-spectrum antibacterial properties . It can intervene in pesticide poisoning and investigate the pathway of action .
Detoxification Process
Quercetin can detoxify the toxic effects of main mycotoxins . It can reduce the toxicity of mycotoxins and evaluate the harmful effects of heavy metal poisoning .
Antidiabetic Effect
Quercetin has shown promising results in treating diabetes . It enhances insulin sensitivity, promotes glycogen synthesis, and improves insulin resistance .
Anti-inflammatory Properties
Quercetin’s anti-inflammatory properties involve inhibiting the production of inflammatory cytokines and enzymes . This makes it a potential therapeutic agent for various inflammatory conditions .
Anticancer Effects
Quercetin exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis . It’s a potential therapeutic agent for various types of cancer .
Delivery Technologies
The use of delivery technologies, such as lipid-based carriers, nanoparticles, inclusion complexes, micelles, and conjugate-based encapsulation, has the potential to increase the stability and bioavailability of quercetin . This can enhance its health advantages .
Potential Application in Prevention and Control of Toxipathy
Quercetin has potential applications in the prevention and control of toxipathy . It can intervene in pesticide poisoning, detoxify mycotoxins, and evaluate the harmful effects of heavy metal poisoning .
Mécanisme D'action
Target of Action
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside, a main antioxidant from Shuxuenin, an herbal medicine , primarily targets α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, making it a key player in glucose metabolism.
Mode of Action
The compound exhibits a reversible and mixed-mode inhibition of α-glucosidase activity . This inhibition is mainly due to the spontaneous formation of a complex between the compound and α-glucosidase, driven by hydrogen bonding and van der Waals forces . This interaction changes the microenvironments and conformation of α-glucosidase .
Biochemical Pathways
By inhibiting α-glucosidase, Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside affects the carbohydrate metabolism pathway. It slows down the breakdown of carbohydrates, thereby reducing the amount of glucose released into the bloodstream. This action is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .
Result of Action
The inhibition of α-glucosidase by Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside results in a decrease in postprandial hyperglycemia, which is beneficial for the management of DM . It also shows strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) .
Orientations Futures
Given its diverse applications in scientific research, future studies could further explore its antioxidant properties, potential therapeutic benefits, and role in combating chronic diseases. Additionally, more research could be done to improve the synthesis methodology and to further understand its molecular structure .
Propriétés
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)21(37)25(43-26-22(38)20(36)18(34)15(7-28)41-26)27(39-8)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20-,21+,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNXNCCYQRPZMD-ZDOVWLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105661 | |
| Record name | 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
quercetin 3-O-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside | |
CAS RN |
143016-74-4 | |
| Record name | 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143016-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(6-Deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601105661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



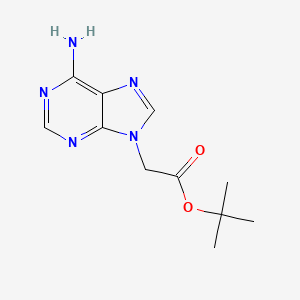
![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)
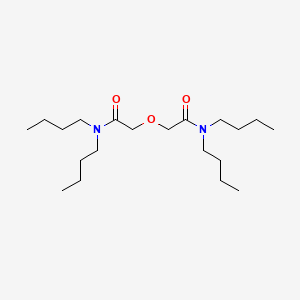
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)
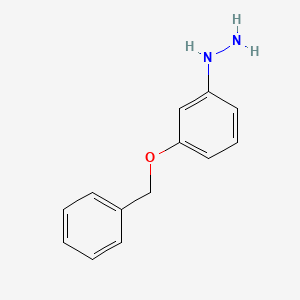
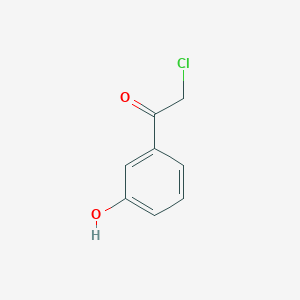
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)
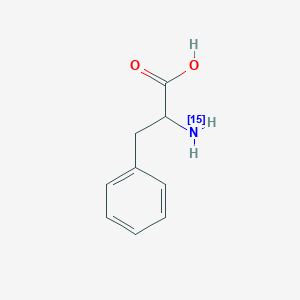
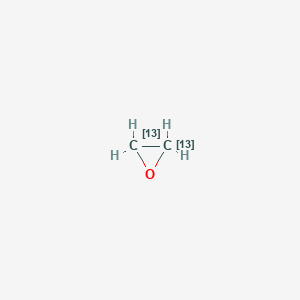
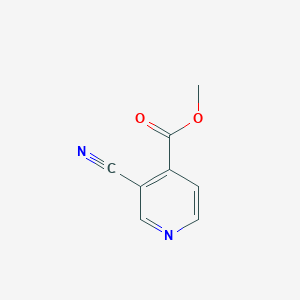
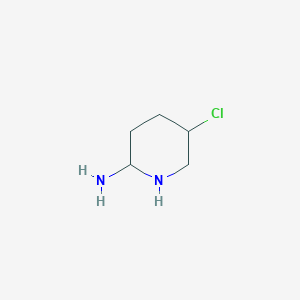

![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)